![molecular formula C10H13NO2 B1356300 CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione CAS No. 85922-86-7](/img/structure/B1356300.png)

CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione

Descripción general

Descripción

CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione is a chemical compound with the linear formula C10H13NO2 . It is related to other compounds such as 1-Isopropyl-7-methyl-4-phenyl-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene-3,5-dione and 4-Hydroxy-4-azatricyclo[5.2.1.0^{2,6}]decane-3,5-dione .

Synthesis Analysis

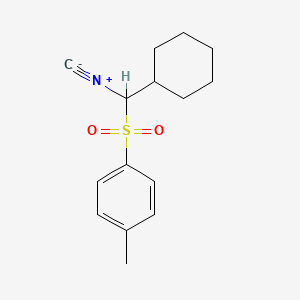

A series of thiourea derivatives of 4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene-3,5-dione were synthesized . The first step of the multistage synthesis was the reaction of cyclohex-2-en-1-one with maleimide, in the presence of p-toluenosulfonic acid and isopropenyl acetate .Molecular Structure Analysis

The molecular structure of CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione has been studied using quantum chemical DFT .Chemical Reactions Analysis

The chemical reactions of CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione have been studied . For example, 3,5-Dioxo-4-aza-tricyclo[5.2.2.0^{2,6}]undec-8-en-8-yl acetate, obtained in a reaction, was then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to give imide .Physical And Chemical Properties Analysis

The physical and chemical properties of CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione have been analyzed . For example, the vibrational wavenumbers were examined theoretically using the Gaussian03 set of quantum chemistry codes .Aplicaciones Científicas De Investigación

Photoisomerization in Azobenzene Derivatives

CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione, as part of the azobenzene family, exhibits photochromatic properties, allowing it to undergo isomerization when exposed to light of appropriate wavelengths. This characteristic makes it a potential component for molecular devices and functional materials. The azobenzene photochemistry and isomerization mechanisms are ongoing research topics. Modifications to the azobenzene ring, such as additional substituents, can significantly alter its spectroscopic properties and isomerization pathways (Bandara & Burdette, 2012).

Oxidation of Polybutadiene by Singlet Oxygen

The oxidation of cis-1,4-polybutadiene (PB) by singlet oxygen is another area of interest related to the compound's structure. Research demonstrates that UV irradiation in air, even without a photosensitizer, initiates a free radical process of oxidation. The study provides critical insights into the effects of β-carotene as an inhibitor during this process and how it influences the oxidation of PB by singlet oxygen (Schopov, Kassabova, & Kossmehl, 1989).

Biological and Preclinical Importance in Medicinal Chemistry

In medicinal chemistry, CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione derivatives, specifically N-sulfonylamino azinones, have attracted extensive research interest. These compounds exhibit a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. They are considered privileged heterocycles and are particularly promising for treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,6S)-4-azatricyclo[5.2.2.02,6]undecane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9-7-5-1-2-6(4-3-5)8(7)10(13)11-9/h5-8H,1-4H2,(H,11,12,13)/t5?,6?,7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCMBOIXKWSTSJ-HYNHDVCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C3C2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1[C@H]3[C@@H]2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574853 | |

| Record name | (3aR,7aS)-Hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione | |

CAS RN |

85922-86-7 | |

| Record name | (3aR,7aS)-Hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5- dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)

![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)